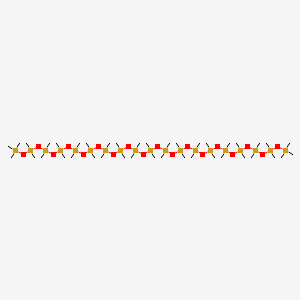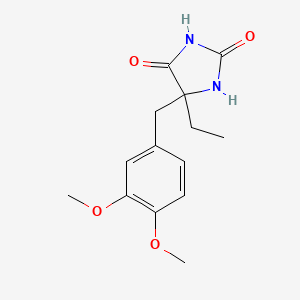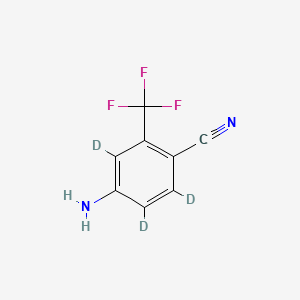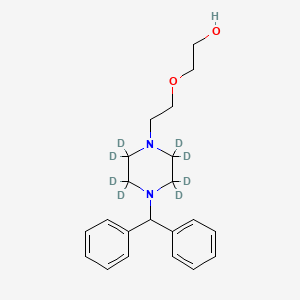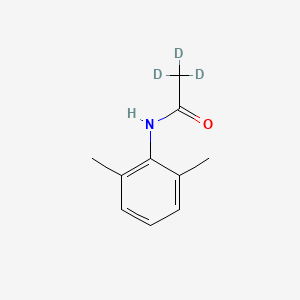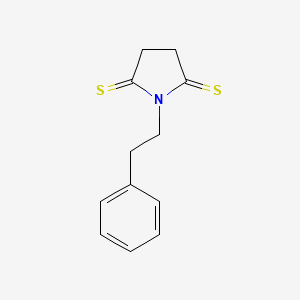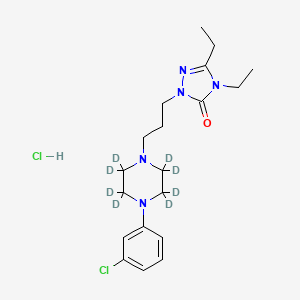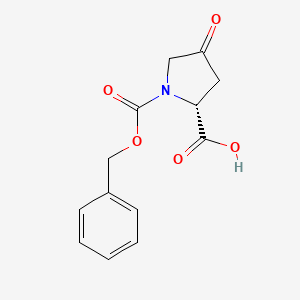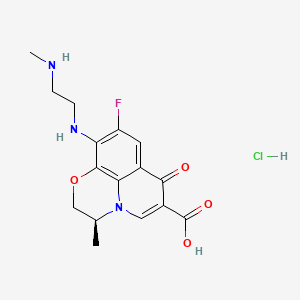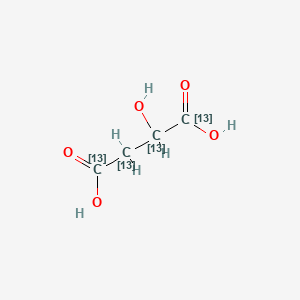
2-hydroxy(1,2,3,4-13C4)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy(1,2,3,4-13C4)butanedioic acid is an isotopically labeled form of DL-Malic Acid, where the carbon atoms are replaced with the 13C isotope. This compound has the molecular formula 13C4H6O5 and a molecular weight of 138.06 . DL-Malic Acid is a four-carbon dicarboxylic acid that is widely used in various industries, including food, chemical, and medical .
Méthodes De Préparation
2-hydroxy(1,2,3,4-13C4)butanedioic acid can be synthesized through chemical synthesis or fermentation. The chemical synthesis route typically involves using ethylene as a raw material, followed by a multi-step reaction to generate DL-Malic Acid. The 13C isotope is then introduced through an isotope exchange reaction . Industrial production methods often involve microbial fermentation, which is considered more eco-friendly and sustainable .
Analyse Des Réactions Chimiques
2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-hydroxy(1,2,3,4-13C4)butanedioic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of chiral compounds. In biology, it is used to study metabolic pathways and enzyme activities. In medicine, it is used to improve drug absorption and in amino acid infusions for treating liver dysfunction . In industry, it is used as an acidulant and flavor enhancer in food and beverages .
Mécanisme D'action
The mechanism of action of 2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its role as an intermediate in the tricarboxylic acid (TCA) cycle. It participates in various metabolic pathways, including the glyoxylate cycle and the pentose phosphate pathway. The compound’s effects are mediated through its interactions with enzymes and transporters involved in these pathways .
Comparaison Avec Des Composés Similaires
2-hydroxy(1,2,3,4-13C4)butanedioic acid is similar to other isotopically labeled malic acids, such as L-Malic Acid-13C4 and D-Malic Acid-13C4. this compound is unique in that it contains both the D- and L- forms of malic acid, making it a racemic mixture. This property allows it to be used in a wider range of applications compared to its enantiomerically pure counterparts .
Propriétés
Numéro CAS |
1258274-51-9 |
|---|---|
Formule moléculaire |
C4H6O5 |
Poids moléculaire |
138.056 |
Nom IUPAC |
2-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |
Clé InChI |
BJEPYKJPYRNKOW-JCDJMFQYSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O |
Synonymes |
2-Hydroxybutanedioic Acid-13C4; Malic Acid-13C4; (+/-)-Malic Acid-13C4; 2-Hydroxyethane-1,2-dicarboxylic Acid-13C4; 2-Hydroxysuccinic Acid-13C4; DL-Malic Acid-13C4; Deoxytetraric Acid-13C4; E 296-13C4; FDA 2018-13C4; Hydroxysuccinic Acid-13C4; Musash |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



